molecular formula C9H10Cl2N2 B2357407 6-(Chloromethyl)-1-methylindazole;hydrochloride CAS No. 2503209-27-4

6-(Chloromethyl)-1-methylindazole;hydrochloride

Cat. No. B2357407
CAS RN: 2503209-27-4
M. Wt: 217.09
InChI Key: IZBFXWWFBULHJU-UHFFFAOYSA-N
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Description

The compound “6-(Chloromethyl)-1-methylindazole;hydrochloride” is a type of indazole which is a type of organic compound that includes a pyrazole ring fused to a benzene ring . The “6-(Chloromethyl)” part suggests a chloromethyl group attached to the 6th position of the indazole ring, and “1-methyl” indicates a methyl group attached to the 1st position of the indazole ring. The term “hydrochloride” typically means that the compound forms a salt with hydrochloric acid .


Molecular Structure Analysis

The molecular structure of “6-(Chloromethyl)-1-methylindazole;hydrochloride” would likely involve a fused ring system characteristic of indazoles, with additional -CH3 and -CH2Cl groups attached at the 1st and 6th positions respectively .


Chemical Reactions Analysis

Again, while specific reactions involving “6-(Chloromethyl)-1-methylindazole;hydrochloride” are not available, chloromethyl groups in general are quite reactive. They can undergo various reactions including substitutions and eliminations .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(Chloromethyl)-1-methylindazole;hydrochloride” would depend on its exact structure. Indazoles are typically crystalline solids at room temperature .

Scientific Research Applications

Synthesis and Reactivity

  • Methylation and Reaction with Nitroindazoles : Methylation under neutral conditions of nitroindazoles, including 6-nitroindazole, leads to various methyl derivatives. Under acidic conditions, 6-nitroindazole yields 1-methyl derivatives, indicating its reactivity and potential for diverse chemical transformations (Jaffari & Nunn, 1974).

Biological Activities

  • Synthesis of Biologically Active Derivatives : 1-Methyl-3-chloromethylindazole, a derivative, reacts with secondary amines to form compounds that have been characterized for potential biological applications (Kazanbieva et al., 1965).

Structural and Spectral Studies

  • Molecular Structure Analysis : Extensive studies on molecular structure, including X-ray crystallography and spectral analysis, have been conducted on related compounds like 2-chloromethyl-1H-benzimidazole hydrochloride, providing insights into the structural aspects of similar chloromethyl compounds (Abdel Ghani & Mansour, 2012).

Antimicrobial Activity

  • Synthesis and Antimicrobial Evaluation : A series of chloromethyl-triazine derivatives, including 6-(chloromethyl) derivatives, were synthesized and showed significant antibacterial and antifungal activities, highlighting the compound's potential in antimicrobial research (Kushwaha & Sharma, 2022).

Mechanism of Action

The mechanism of action would depend on the specific application of “6-(Chloromethyl)-1-methylindazole;hydrochloride”. For example, some indazole derivatives have been studied for their antiviral and analgesic activity .

Safety and Hazards

While specific safety data for “6-(Chloromethyl)-1-methylindazole;hydrochloride” is not available, compounds with chloromethyl groups can be hazardous. They may be irritants and could potentially be carcinogenic .

Future Directions

The future directions for research on “6-(Chloromethyl)-1-methylindazole;hydrochloride” would likely depend on its biological activity. Indazole derivatives are a focus of ongoing research due to their presence in various biologically active compounds .

properties

IUPAC Name

6-(chloromethyl)-1-methylindazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2.ClH/c1-12-9-4-7(5-10)2-3-8(9)6-11-12;/h2-4,6H,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBFXWWFBULHJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)CCl)C=N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Chloromethyl)-1-methylindazole;hydrochloride

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